N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 701223-81-6
VCID: VC0364214
InChI: InChI=1S/C22H27N3O2/c1-17(2)16-21(26)23-19-10-6-7-11-20(19)24-12-14-25(15-13-24)22(27)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,23,26)
SMILES: CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3
Molecular Formula: C22H27N3O2
Molecular Weight: 365.5g/mol

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide

CAS No.: 701223-81-6

Main Products

VCID: VC0364214

Molecular Formula: C22H27N3O2

Molecular Weight: 365.5g/mol

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide - 701223-81-6

CAS No. 701223-81-6
Product Name N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide
Molecular Formula C22H27N3O2
Molecular Weight 365.5g/mol
IUPAC Name N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methylbutanamide
Standard InChI InChI=1S/C22H27N3O2/c1-17(2)16-21(26)23-19-10-6-7-11-20(19)24-12-14-25(15-13-24)22(27)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,23,26)
Standard InChIKey PEZIEDMHARXJOB-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3
Canonical SMILES CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3
PubChem Compound 1290444
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator